5,6-dimethyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride
Description
Properties
IUPAC Name |
5,6-dimethyl-1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3.2ClH/c1-11-7-14-15(8-12(11)2)18(10-17-14)9-13-3-5-16-6-4-13;;/h7-8,10,13,16H,3-6,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDAKELQJHEQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a benzimidazole core substituted with a piperidine moiety. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with various biological targets, particularly in the context of receptor activation and antimicrobial activity.
Glucagon-like Peptide-1 Receptor (GLP-1R) Agonism
Recent studies have highlighted the role of benzimidazole derivatives, including our compound, as agonists of the GLP-1 receptor. These compounds have been shown to enhance insulin secretion and exhibit potential in diabetes management. The agonist activity is attributed to specific structural modifications that enhance binding affinity and efficacy at the GLP-1R. For instance, the incorporation of polar groups has been linked to improved potency and reduced metabolic clearance .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. In vitro studies have assessed its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
Antitumor Activity
Research has indicated that certain benzimidazole derivatives possess antitumor properties. In laboratory assays, compounds similar to 5,6-dimethyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole have shown significant inhibition of cancer cell proliferation across various cell lines. For example, compounds tested in 2D assays exhibited IC50 values indicating effective growth inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. Modifications at specific positions on the benzimidazole ring significantly influence its pharmacological profile. For instance, substituents that enhance electron density or introduce steric hindrance can modulate receptor interactions and bioactivity .
Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₄H₁₉N₃·2HCl
- Molecular Weight : 287.23 g/mol
- CAS Number : 1987680-62-5
The structure consists of a benzimidazole ring substituted with a piperidine moiety, which is crucial for its biological activity.
Anticancer Activity
Several studies have indicated that benzimidazole derivatives exhibit anticancer properties. For instance, compounds similar to 5,6-dimethyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzimidazole compound significantly inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) in vitro, suggesting that modifications to the benzimidazole structure can enhance anticancer efficacy .
Antimicrobial Properties
Benzimidazole derivatives are known for their antimicrobial activity against a range of pathogens. Research has shown that 5,6-dimethyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride exhibits promising antibacterial effects.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .
Neurological Applications
The piperidine component of the compound suggests potential applications in treating neurological disorders. Benzimidazoles have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study : A research article in Neuroscience Letters reported that a similar compound improved cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic activity . This indicates that this compound could be explored further for neuroprotective applications.
Toxicological Considerations
While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Preliminary toxicity studies suggest that while the compound exhibits beneficial pharmacological effects, it may also pose risks at higher concentrations.
Toxicity Data Table
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >1000 mg/kg (rat) |
| Skin Irritation | Mild irritation observed |
| Mutagenicity | Negative in Ames test |
These findings emphasize the importance of conducting thorough toxicological evaluations before advancing to clinical trials .
Comparison with Similar Compounds
Substituent Effects on the Benzimidazole Core
The substituents at the 5- and 6-positions significantly influence electronic and steric properties:
- Chloro groups (electron-withdrawing) : In 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole (), chloro substituents reduce electron density, favoring interactions with electron-rich targets. This compound also features a chloromethyl group at position 2, which may act as an alkylating agent, contrasting with the main compound’s piperidinylmethyl group .
Functional Group Variations at Position 1
Physicochemical and Pharmacological Properties
NMR Comparison :
- The NH proton in 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole resonates at δ13.13 (1H, s), indicating strong hydrogen bonding. In contrast, the main compound’s piperidinylmethyl group would shield the NH proton, shifting it upfield .
Role of Privileged Substructure Modifications
Benzimidazoles are recognized as privileged scaffolds due to their structural mimicry of protein surface elements (e.g., β-turns) . The main compound’s piperidinylmethyl group may enhance this mimicry, enabling promiscuous binding to diverse receptors. Chlorinated analogs, however, may prioritize covalent interactions (e.g., alkylation) over reversible binding.
Preparation Methods
Synthesis of 5,6-Dimethylbenzimidazole Core
- Starting from appropriately substituted o-phenylenediamine derivatives (5,6-dimethyl-o-phenylenediamine), the benzimidazole ring is formed by cyclocondensation with formic acid derivatives or aldehydes under acidic conditions.
- Typical conditions include refluxing in acidic media (e.g., acetic acid or polyphosphoric acid) to promote ring closure and formation of the benzimidazole nucleus.
- Purification is achieved by crystallization or chromatography.
Formation of Dihydrochloride Salt
- The free base of 5,6-dimethyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).
- This step improves compound stability, solubility, and handling for pharmaceutical applications.
- The salt is isolated by filtration or crystallization.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | 5,6-dimethyl-o-phenylenediamine + formic acid derivative, reflux acidic media | 70–85 | Formation of 5,6-dimethylbenzimidazole core |
| 2 | N-Alkylation | 5,6-dimethylbenzimidazole + 4-(chloromethyl)piperidine, K2CO3, DMF, 60°C | 60–80 | Introduction of piperidin-4-ylmethyl group |
| 3 | Salt formation | HCl in ethanol or isopropanol | >90 | Formation of dihydrochloride salt |
Detailed Research Findings and Optimization Notes
- Yield Optimization: The alkylation step is critical; using an excess of base and controlled temperature improves selectivity and yield. Microwave-assisted synthesis has been reported to enhance reaction rates and yields for similar benzimidazole derivatives.
- Purification: Silica gel chromatography with ethyl acetate/hexane mixtures is effective for purification of intermediates. The final dihydrochloride salt generally crystallizes well, facilitating purification.
- Alternative Routes: Some patents describe reductive amination approaches where the piperidin-4-ylmethyl group is introduced via reductive amination of an aldehyde intermediate with piperidine, followed by benzimidazole ring closure.
- Functional Group Compatibility: The methyl groups at positions 5 and 6 are stable under the reaction conditions used for ring closure and alkylation, ensuring structural integrity.
- Scale-Up Considerations: The use of mild conditions and common reagents allows for scalable synthesis suitable for pharmaceutical production.
Summary Table of Preparation Method Attributes
| Attribute | Description |
|---|---|
| Core Formation | Acid-catalyzed cyclocondensation of substituted o-phenylenediamine |
| Substituent Introduction | N-alkylation with piperidin-4-ylmethyl chloride or reductive amination |
| Salt Formation | Treatment with HCl to form dihydrochloride salt |
| Solvents | DMF, DMSO, ethanol, isopropanol |
| Catalysts/Bases | Potassium carbonate, acids (HCl, acetic acid) |
| Purification Techniques | Chromatography, crystallization |
| Typical Yields | 60–85% per step |
| Reaction Conditions | Reflux acidic media, 50–80°C for alkylation, room temp for salt formation |
Q & A
Q. Table 1: Analytical Techniques and Applications
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| NMR | Structural elucidation of substituents | , shifts | |
| ESI-MS | Molecular weight verification | m/z = 309.16 (M) | |
| X-ray Crystallography | Crystal structure determination | Space group, unit cell dimensions |
What synthetic routes are reported for this compound?
Basic Research Question
The synthesis typically involves:
Condensation Reactions : Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with nitriles or aldehydes under acidic conditions .
Piperidine Substitution : Introduction of the piperidinylmethyl group via nucleophilic substitution or reductive amination, as seen in related piperidine-containing compounds .
Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt .
Q. Key Considerations :
- Optimize reaction pH and temperature to avoid side products (e.g., over-alkylation) .
- Purification via column chromatography or recrystallization to isolate the hydrochloride salt .
How can researchers assess the thermal and pH stability of this compound?
Basic Research Question
Thermal Stability :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. For benzimidazole derivatives, decomposition often occurs above 200°C .
- Differential Thermal Analysis (DTA) : Identify phase transitions or exothermic/endothermic events .
Q. pH Stability :
- Conduct stability studies in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy, as done for similar dihydrochloride salts .
Q. Table 2: Stability Testing Parameters
| Condition | Method | Reference |
|---|---|---|
| Thermal degradation | TGA (10°C/min, N flow) | |
| pH sensitivity | HPLC analysis at varying pH |
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Discrepancies may arise due to:
- Variability in Assay Conditions (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., donepezil derivatives) .
- Solubility Differences : Use DMSO or saline buffers with controlled pH to ensure consistent bioavailability .
- Statistical Analysis : Apply multivariate regression to isolate variables affecting activity (e.g., substituent electronic effects) .
Q. Methodological Approach :
Replicate studies under harmonized conditions.
Validate target engagement via receptor-binding assays (e.g., radioligand displacement) .
What experimental design considerations are critical for structure-activity relationship (SAR) studies?
Advanced Research Question
- Substituent Variation : Systematically modify methyl groups or piperidine substituents to evaluate their impact on bioactivity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors .
- In Vivo/In Vitro Correlation : Compare enzyme inhibition data (IC) with pharmacokinetic profiles in animal models .
Q. Table 3: SAR Design Parameters
| Variable | Method | Reference |
|---|---|---|
| Methyl group position | Synthesis of 5,6- vs. 4,5-dimethyl analogs | |
| Piperidine substitution | Replace with morpholine or pyrrolidine |
What methodological challenges arise in crystallizing this compound, and how can they be addressed?
Advanced Research Question
Challenges :
Q. Solutions :
- Slow Evaporation : Dissolve in ethanol/water (9:1) and evaporate at 4°C to obtain single crystals .
- Additive Screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .
How can supramolecular applications of this compound be explored?
Advanced Research Question
Benzimidazole derivatives exhibit potential in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
